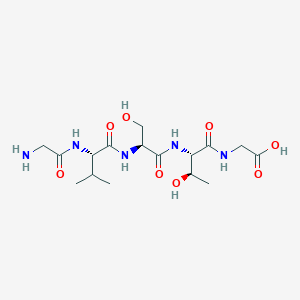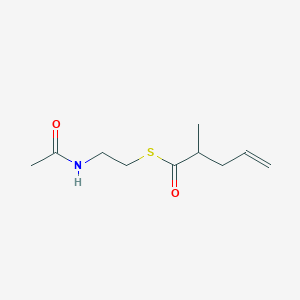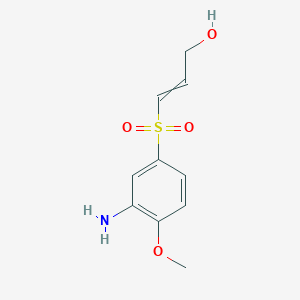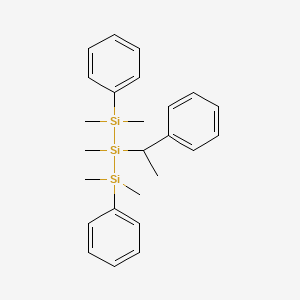![molecular formula C14H15N3S B14232299 [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile CAS No. 824397-60-6](/img/structure/B14232299.png)
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile is a chemical compound with the molecular formula C13H15N3S It is known for its unique structure, which includes a methylsulfanyl group and a propylanilino group attached to a methylene bridge, leading to a propanedinitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile typically involves the reaction of 4-propylaniline with a suitable methylsulfanyl-containing reagent under controlled conditions. One common method involves the use of malononitrile as a starting material, which reacts with 4-propylaniline and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of nitrile groups.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the aniline ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Aplicaciones Científicas De Investigación
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic attacks, while the nitrile groups can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile can be compared with similar compounds such as:
[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile: This compound has a morpholine ring instead of the aniline ring, leading to different reactivity and applications.
[(Methylsulfanyl)(phenylsulfanyl)methylidene]propanedinitrile: The presence of a phenylsulfanyl group instead of the propylanilino group results in distinct chemical properties and uses.
Propiedades
Número CAS |
824397-60-6 |
|---|---|
Fórmula molecular |
C14H15N3S |
Peso molecular |
257.36 g/mol |
Nombre IUPAC |
2-[methylsulfanyl-(4-propylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H15N3S/c1-3-4-11-5-7-13(8-6-11)17-14(18-2)12(9-15)10-16/h5-8,17H,3-4H2,1-2H3 |
Clave InChI |
XFZMNTGFWGNPMN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)NC(=C(C#N)C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)

![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)

![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)

![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)

